
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
“5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione” is a complex organic compound that features multiple functional groups, including a benzoxazinone, a pyridine, and an isoindole-dione. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzoxazinone Ring: Starting from a suitable chloro-substituted aniline, the benzoxazinone ring can be formed through cyclization reactions.
Attachment of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction.
Formation of the Isoindole-Dione Ring: The final step involves the formation of the isoindole-dione ring through a cyclization reaction, possibly involving a condensation reaction.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or isoindole-dione moieties.
Reduction: Reduction reactions could target the carbonyl groups in the benzoxazinone or isoindole-dione rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro-substituted positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often investigated for their biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: The compound could be explored for its potential as a therapeutic agent, given its complex structure and potential interactions with biological targets.
Industry
Material Science: The compound may find applications in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzoxazinone Derivatives: Compounds with similar benzoxazinone structures.
Pyridine-Containing Compounds: Molecules featuring pyridine rings.
Isoindole-Dione Derivatives: Compounds with isoindole-dione moieties.
Uniqueness
“5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione” is unique due to its combination of multiple functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClN3O4/c23-14-4-6-16-18(9-14)25-19(30-22(16)29)13-3-5-15-17(8-13)21(28)26(20(15)27)11-12-2-1-7-24-10-12/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKXQBGTIIFRJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=C(C=CC(=C5)Cl)C(=O)O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.